(2S,4S)-1-Boc-2-methyl-4-hydroxypiperidine
Description
Properties
IUPAC Name |
tert-butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-8-7-9(13)5-6-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXJVQLRZJXWNM-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](CCN1C(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790667-99-1, 152491-42-4 | |
| Record name | (2S,4S)-N-Boc-2-methyl-4-piperidinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | rac-tert-butyl (2R,4R)-4-hydroxy-2-methylpiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-Boc-2-methyl-4-hydroxypiperidine typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as piperidine or its derivatives.
Protection: The nitrogen atom of the piperidine ring is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.
Hydroxylation: The hydroxyl group is introduced at the fourth position using oxidation reactions or other suitable methods.
Industrial Production Methods
Industrial production of (2S,4S)-1-Boc-2-methyl-4-hydroxypiperidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Oxidation
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Reaction Conditions : Treatment with oxidizing agents such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane under anhydrous conditions.
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Product : The hydroxyl group at the 4-position is oxidized to a ketone, yielding (2S,4S)-1-Boc-2-methyl-4-piperidone .
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Significance : The ketone intermediate is a versatile precursor for further functionalization, including reductive amination or enolate chemistry.
Alkylation
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Reaction Conditions : Alkylation with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., sodium hydride) in DMF.
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Product : The hydroxyl group is alkylated to form (2S,4S)-1-Boc-2-methyl-4-alkoxypiperidine derivatives.
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Mechanism : The hydroxyl group acts as a nucleophile, displacing the halide in an SN2 reaction.
Deprotection
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Reaction Conditions : Acidic hydrolysis with HCl in dioxane or TFA in DCM.
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Product : Removal of the Boc group yields (2S,4S)-2-methyl-4-hydroxypiperidine , a free amine.
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Application : Deprotection is critical for exposing the amine group in peptide synthesis or drug formulation .
Oxidation Mechanism
The oxidation proceeds via a two-electron transfer, where the hydroxyl group is converted to a carbonyl through a hydride abstraction. This step is regioselective, targeting the secondary alcohol due to its steric environment.
Alkylation Mechanism
The alkyl halide undergoes nucleophilic substitution with the deprotonated hydroxyl group. Steric hindrance from the Boc group and methyl substituent influences reaction efficiency, favoring less substituted alkylating agents.
Deprotection Mechanism
Acidic conditions protonate the Boc carbonyl oxygen, destabilizing the amide linkage. Subsequent cleavage releases the tert-butyl group, yielding the free amine.
Stability and Handling
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Storage : Store at 0–8°C under inert atmosphere to prevent degradation.
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Reactivity : The Boc group stabilizes the amine, but the hydroxyl group remains reactive under basic or acidic conditions.
This compound exemplifies the interplay of stereochemistry and functional groups in driving chemical reactivity and biological utility. Its applications span drug discovery to advanced materials, underscoring its value in modern chemical research.
Scientific Research Applications
Medicinal Chemistry
(2S,4S)-1-Boc-2-methyl-4-hydroxypiperidine serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in treating conditions such as:
- Pain Management : Development of analgesics that target specific pain pathways.
- Anti-inflammatory Drugs : Formulations designed to reduce inflammation and associated pain.
The compound's structural features allow it to interact with biological targets effectively, making it a valuable building block in drug design.
Organic Synthesis
This compound is utilized in organic synthesis due to its protected amine functionality, allowing selective reactions at other positions on the molecule. It is often employed in the synthesis of:
- Enzyme inhibitors
- Receptor modulators
The Boc protection group enhances the stability of the compound during chemical reactions, facilitating complex organic syntheses.
Data Table: Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (2R,5R)-1-Boc-2-methylpiperidine | Similar Boc protection | Different stereochemistry affecting activity |
| 4-Hydroxypiperidine | Lacks Boc protection | More reactive due to free hydroxyl group |
| 1-Methylpiperidine | No hydroxyl group | Exhibits different pharmacological profiles |
| (2S,4R)-1-Boc-2-methyl-4-hydroxypiperidine | Stereochemical variant | Potentially different therapeutic effects |
Biochemical Research
Researchers utilize (2S,4S)-1-Boc-2-methyl-4-hydroxypiperidine to study enzyme interactions and metabolic pathways. Its unique properties aid in understanding complex biological systems and developing new therapeutic strategies.
Case Study 1: Development of Analgesics
In a recent study, researchers synthesized a series of derivatives from (2S,4S)-1-Boc-2-methyl-4-hydroxypiperidine aimed at enhancing analgesic potency. These derivatives were tested for their binding affinity to opioid receptors, demonstrating promising results that could lead to new pain management therapies.
Case Study 2: Anti-inflammatory Drug Formulation
Another research project focused on modifying (2S,4S)-1-Boc-2-methyl-4-hydroxypiperidine to create anti-inflammatory agents. The study highlighted the compound's ability to inhibit specific inflammatory pathways, suggesting its potential as a lead compound for further drug development.
Mechanism of Action
The mechanism of action of (2S,4S)-1-Boc-2-methyl-4-hydroxypiperidine involves its interaction with specific molecular targets and pathways. The compound may act as a precursor or intermediate in various biochemical reactions, influencing the activity of enzymes or receptors. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparison with Similar Compounds
Stereoisomers and Diastereomers
This stereochemical variation alters its hydrogen-bonding capacity and reactivity, making it less suitable for applications requiring precise spatial alignment, such as enzyme inhibition .
Boc-Protected Piperidines with Varied Substituents
- 1-Boc-4-methylpiperidine (CAS: N/A; ): Lacks the hydroxyl group at position 4, reducing polarity and hydrogen-bond donor capacity. Used in non-polar synthetic environments, contrasting with the target compound’s utility in hydrophilic systems .
- (S)-1-Boc-2-(Hydroxymethyl)piperidine (CAS: 134441-61-5; ):
Hydroxylated Derivatives
(2S,4S)-4-hydroxypiperidine-2-carboxylic acid (CAS: 1622-20-4; ):
- Lacks the Boc group and methyl substituent.
- Exhibits zwitterionic behavior due to free amine and carboxylic acid groups, enabling use in pH-sensitive reactions .
Comparative Data Table
Key Research Findings
- Stereochemical Stability : The (2S,4S) configuration in the target compound resists racemization under standard reaction conditions, a trait critical for maintaining enantiomeric purity in pharmaceuticals .
- Solubility: The Boc group in the target compound improves solubility in organic solvents (e.g., dichloromethane) compared to non-protected analogues like (2S,4S)-4-hydroxypiperidine-2-carboxylic acid, which is water-soluble .
- Reactivity : The hydroxyl group at position 4 enables selective functionalization (e.g., sulfonation, phosphorylation), distinguishing it from 1-Boc-4-methylpiperidine, which lacks this reactive site .
Biological Activity
(2S,4S)-1-Boc-2-methyl-4-hydroxypiperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article discusses its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₁H₂₁NO₃
- CAS Number : 790667-99-1
- IUPAC Name : tert-butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate
- Purity : 97%
The presence of a Boc (tert-butyloxycarbonyl) protecting group enhances its stability and reactivity in various chemical reactions, making it a valuable intermediate in organic synthesis.
The biological activity of (2S,4S)-1-Boc-2-methyl-4-hydroxypiperidine is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This compound is known to modulate the activity of various biological pathways, including those involved in neurotransmission and oxidative stress response .
1. Antioxidant Properties
Research indicates that compounds with similar structural features exhibit antioxidant activity, which can mitigate oxidative stress and protect cells from damage . This property is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role.
2. Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. For instance, derivatives of piperidine compounds have been explored for their effects on dopamine receptors, which are crucial in managing conditions like schizophrenia and Parkinson's disease .
3. Enzyme Inhibition
(2S,4S)-1-Boc-2-methyl-4-hydroxypiperidine has been investigated for its ability to inhibit metalloproteases, specifically zinc proteases. This inhibition can be beneficial in treating diseases associated with vasoconstriction and other cardiovascular issues .
Table 1: Summary of Biological Activities
Case Study: Synthesis and Characterization
A study demonstrated the synthesis of (2S,4S)-1-Boc-2-methyl-4-hydroxypiperidine through a multi-step process involving diastereoselective reactions. The resulting compound showed promising biological activities that warrant further investigation for drug development .
Q & A
Q. What are the key synthetic routes for preparing (2S,4S)-1-Boc-2-methyl-4-hydroxypiperidine, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer :
The compound is typically synthesized via Boc protection of the piperidine nitrogen, followed by stereoselective introduction of substituents. For example:- Step 1 : Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a base like triethylamine (TEA) .
- Step 2 : Stereoselective methylation at the 2-position using methyl iodide (CH₃I) under controlled pH to retain the (S,S) configuration .
- Critical Parameters : Temperature (<0°C for Boc protection), solvent polarity (DCM preserves stereochemistry), and catalyst choice (e.g., TEA vs. DMAP) .
- Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm stereochemistry using chiral HPLC or NOESY NMR .
Q. How can researchers ensure the purity and stereochemical integrity of the compound during purification?
- Methodological Answer :
- Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 20–40% EtOAc) to isolate the Boc-protected intermediate .
- Crystallization : Recrystallize from ethanol/water mixtures to remove diastereomers; monitor melting point (reported ~120–125°C) .
- Analytical QC : Employ HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Purity ≥97% is critical for downstream applications .
Advanced Research Questions
Q. What experimental strategies mitigate stereochemical instability of the 4-hydroxyl group under acidic/basic conditions?
- Methodological Answer :
- Protection-Deprotection : Avoid prolonged exposure to strong acids (e.g., TFA) by using mild deprotection agents (e.g., HCl in dioxane) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 14 days) and analyze by chiral HPLC. If racemization occurs, optimize pH (neutral buffers) or switch to aprotic solvents (e.g., THF) .
- Alternative Protecting Groups : Compare Boc with Fmoc or Cbz groups; Fmoc may offer better stability in basic conditions but requires piperidine for removal .
Q. How can researchers resolve contradictions in bioactivity data when using this compound in peptide conjugates?
- Methodological Answer :
- Batch Consistency : Request peptide content analysis (HPLC/MS) and salt content quantification (Karl Fischer titration) to control variability in conjugate synthesis .
- Control Experiments : Test the free compound (without conjugation) to isolate its contribution to observed bioactivity. Use PICO frameworks to define variables (e.g., peptide sequence, linker length) .
- Data Triangulation : Cross-validate cell-based assays (e.g., IC₅₀) with structural data (X-ray crystallography or molecular docking) to confirm target engagement .
Q. What are the limitations of using this compound in PROTAC (PROteolysis-Targeting Chimera) designs?
- Methodological Answer :
- Steric Hindrance : The 2-methyl and 4-hydroxyl groups may impede E3 ligase binding. Perform molecular dynamics simulations to assess spatial compatibility .
- Solubility : Test solubility in DMSO/PBS mixtures; if <1 mM, modify with PEG linkers or salt forms (e.g., hydrochloride) .
- In Vivo Stability : Conduct pharmacokinetic studies (plasma half-life, metabolic clearance) using LC-MS/MS. Hydroxyl group glucuronidation is a common degradation pathway .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in hygroscopic environments?
- Methodological Answer :
- Storage : Store desiccated at –20°C under nitrogen to prevent hydrolysis of the Boc group .
- PPE : Use nitrile gloves, safety goggles, and fume hoods during synthesis. Avoid skin contact due to potential irritation from residual methyl iodide .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb spills with vermiculite .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
